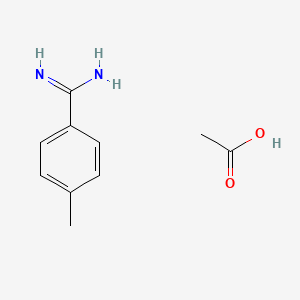
Benzenecarboximidamide, 4-methyl-, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidamide, 4-methyl-, monoacetate is a chemical compound known for its unique structure and properties. It is an organic compound that falls under the category of benzenesulfonyl compounds. This compound is characterized by the presence of a benzene ring substituted with a carboximidamide group and a methyl group, along with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-methyl-, monoacetate typically involves the reaction of 4-methylbenzenecarboximidamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylbenzenecarboximidamide} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide, 4-methyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoic acid derivatives, while reduction can yield various amines.
Scientific Research Applications
Benzenecarboximidamide, 4-methyl-, monoacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit carbonic anhydrase IX, leading to changes in cellular pH and metabolic processes .
Comparison with Similar Compounds
Benzenecarboximidamide, 4-methyl-, monoacetate can be compared with other similar compounds, such as:
Benzenecarboximidamide, 4-(methylsulfonyl)-: This compound has a similar structure but contains a methylsulfonyl group instead of an acetate group.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125772-50-1 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;4-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2.C2H4O2/c1-6-2-4-7(5-3-6)8(9)10;1-2(3)4/h2-5H,1H3,(H3,9,10);1H3,(H,3,4) |
InChI Key |
POCKINROMSFGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















